2-(Methanesulfonylmethyl)morpholine
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Overview
Description
2-(Methanesulfonylmethyl)morpholine is an organic compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . It belongs to the class of morpholine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfonylmethyl)morpholine typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Methanesulfonylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted morpholine compounds .
Scientific Research Applications
2-(Methanesulfonylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it disrupts bacterial cell membranes and induces the production of reactive oxygen species, leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Morpholine: A simpler analog without the methanesulfonyl group.
N-Methylmorpholine: Contains a methyl group instead of the methanesulfonyl group.
2-(Methylsulfonyl)ethylamine: Similar structure but with an ethylamine backbone.
Uniqueness: 2-(Methanesulfonylmethyl)morpholine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for diverse applications compared to its simpler analogs .
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)morpholine |
InChI |
InChI=1S/C6H13NO3S/c1-11(8,9)5-6-4-7-2-3-10-6/h6-7H,2-5H2,1H3 |
InChI Key |
LOBZKQDPMWPLCG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CNCCO1 |
Origin of Product |
United States |
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